4-(bromomethyl)morpholine CAS number
4-(bromomethyl)morpholine CAS number
An In-Depth Technical Guide to 4-(Bromomethyl)morpholine (CAS No. 35278-97-8): A Key Building Block in Modern Drug Discovery
4-(Bromomethyl)morpholine is a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. While a simple molecule in structure, its true value lies in its dual functionality: a highly reactive bromomethyl group appended to a morpholine scaffold. The morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of 4-(bromomethyl)morpholine, focusing on its chemical properties, strategic applications, and essential handling protocols. Its primary role is that of a versatile alkylating agent, enabling the covalent introduction of the beneficial morpholine moiety onto a wide range of molecular frameworks.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical reagent is paramount for reproducibility and safety in research. The Chemical Abstracts Service (CAS) has assigned the number 35278-97-8 to 4-(bromomethyl)morpholine.[3] This unique identifier distinguishes it from all other known substances.
| Property | Value | Source |
| CAS Number | 35278-97-8 | PubChem[3] |
| IUPAC Name | 4-(bromomethyl)morpholine | PubChem[3] |
| Molecular Formula | C₅H₁₀BrNO | PubChem[3] |
| Molecular Weight | 180.04 g/mol | PubChem[3] |
| Canonical SMILES | C1COCCN1CBr | PubChem[3] |
| InChI Key | ZPICIKUVCJZBLN-UHFFFAOYSA-N | PubChem[3] |
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The utility of 4-(bromomethyl)morpholine is intrinsically linked to the desirable properties of the morpholine ring itself. This six-membered heterocycle is a mainstay in drug design for several key reasons.[1][4]
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Improved Pharmacokinetics (PK): The morpholine moiety often enhances the aqueous solubility and metabolic stability of a parent molecule.[2] Its weak basicity (pKa of the conjugate acid is similar to the pH of blood) contributes to a favorable absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]
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Enhanced Target Engagement: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like kinases.[5] This can lead to increased potency and selectivity.
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CNS Permeability: The balanced lipophilic-hydrophilic nature of the morpholine ring makes it a valuable scaffold for developing drug candidates that can cross the blood-brain barrier (BBB), a critical feature for treating central nervous system (CNS) disorders.[6]
Reactivity and Synthetic Applications
The primary utility of 4-(bromomethyl)morpholine stems from its reactivity as an electrophilic alkylating agent. The carbon atom of the bromomethyl group is electron-deficient due to the electronegativity of the adjacent bromine atom, making it susceptible to nucleophilic attack.
Core Reactivity: S_N2 Alkylation
This reagent is predominantly used in nucleophilic substitution (S_N2) reactions. It readily reacts with a variety of nucleophiles (e.g., amines, phenols, thiols, carboxylates) to form a new covalent bond, thereby tethering the morpholine moiety to the nucleophilic substrate. This is a foundational strategy for modifying lead compounds in drug discovery or for building larger, more complex molecules from simpler starting materials.[7][8]
Illustrative Experimental Workflow: N-Alkylation of a Primary Amine
The following protocol describes a general, self-validating procedure for the alkylation of a primary amine with 4-(bromomethyl)morpholine.
Objective: To covalently attach the 4-morpholinomethyl group to a primary amine substrate (R-NH₂).
Materials:
-
4-(bromomethyl)morpholine
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Primary amine substrate (R-NH₂)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
A polar aprotic solvent (e.g., Acetonitrile, ACN)
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Thin Layer Chromatography (TLC) plate and appropriate mobile phase
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine substrate (1.0 eq) in ACN.
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Base Addition: Add DIPEA (1.2 eq) to the solution. The base acts as a scavenger for the HBr byproduct, preventing the protonation and deactivation of the starting amine.
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Electrophile Addition: Add a solution of 4-(bromomethyl)morpholine (1.1 eq) in ACN dropwise to the reaction mixture at room temperature.
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Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC. A complete reaction is indicated by the consumption of the starting amine spot and the appearance of a new, typically less polar, product spot.
-
Workup: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification & Verification: Purify the crude product via column chromatography. Confirm the structure of the desired N-alkylated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of characteristic peaks for the morpholine protons and the methylene bridge confirms successful alkylation.
Safety, Handling, and Storage
4-(Bromomethyl)morpholine is a hazardous substance and must be handled with appropriate precautions.[3]
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[3]
| GHS Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Recommended Handling Protocol
Adherence to a strict safety protocol is mandatory when working with this reagent.
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Engineering Controls: All manipulations of 4-(bromomethyl)morpholine, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use and change them frequently.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.
-
-
Safe Handling Practices: Avoid all direct contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[10]
-
Spill Management: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[11] Collect the contaminated material into a sealed container for hazardous waste disposal.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Conclusion
4-(Bromomethyl)morpholine (CAS No. 35278-97-8) is more than a simple chemical; it is a strategic tool for medicinal chemists. Its value is derived from the potent combination of a reactive electrophilic center and a pharmacologically advantageous morpholine scaffold. By enabling the straightforward incorporation of the morpholine moiety, this reagent provides a reliable method for optimizing the ADME and PK/PD properties of drug candidates, particularly in the fields of oncology and CNS therapeutics.[5] A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, allows researchers to effectively leverage this building block in the rational design and synthesis of novel therapeutic agents.
References
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PubChem. (n.d.). 4-(Bromomethyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
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Chemistry Europe. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet: 4-Boc-2-(bromomethyl)morpholine. Retrieved from [Link]
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ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
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ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]
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ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Utility of the alkylation process a, Derivatizations of morpholine.... Retrieved from [Link]
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ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
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PENTA. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
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ResearchGate. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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